2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a 1,2,4-oxadiazole core fused to a 2-oxo-1,2-dihydropyridine moiety, with a 3,4-dimethoxyphenyl substituent at position 3 of the oxadiazole ring.
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c1-15-7-9-19(32-2)18(12-15)26-22(30)14-29-11-5-6-17(25(29)31)24-27-23(28-35-24)16-8-10-20(33-3)21(13-16)34-4/h5-13H,14H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCXQAGJFFTTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the 1,2,4-oxadiazole ring, the construction of the pyridinone moiety, and the final coupling with the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental sustainability. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The aromatic rings and other functional groups can participate in substitution reactions, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a range of derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new drugs or understanding biochemical pathways.
Medicine: The compound might exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: Its chemical properties could be leveraged for creating new materials or improving existing ones.
Mechanism of Action
The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectroscopic Comparisons
Key Analogues and Their Features:
Analysis:
- Oxadiazole vs. Thiazolidinone/Triazole Cores: The target compound’s 1,2,4-oxadiazole ring may enhance metabolic stability compared to thiazolidinone or triazole cores, which are prone to hydrolysis .
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound likely improves lipophilicity and membrane permeability relative to the nitro-substituted phenyl group in compound 3c, which may influence receptor binding .
- Spectral Trends: In Rapa analogs, substituent-induced δ shifts in NMR regions A and B correlate with altered bioactivity . Similar shifts in the target compound’s dihydropyridinone or acetamide regions could modulate its pharmacological profile.
Biological Activity
The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule featuring a combination of oxadiazole and dihydropyridine moieties. This structure suggests potential pharmacological activities, particularly in the fields of medicinal chemistry and drug design. The biological activity of this compound is primarily attributed to its interactions with various biological targets, leading to diverse therapeutic effects.
Chemical Structure and Properties
The IUPAC name for the compound is 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide . It features multiple functional groups that enhance its biological activity:
| Component | Description |
|---|---|
| Oxadiazole Ring | Known for its pharmacological properties including anticancer and anti-inflammatory effects. |
| Dihydropyridine Moiety | Associated with cardiovascular benefits and potential neuroprotective effects. |
| Methoxy Substituents | Enhance lipophilicity and may improve bioavailability. |
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one under discussion have shown effectiveness against various cancer cell lines such as breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.
A study highlighted that certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating potent cytotoxicity . The specific compound may share similar mechanisms due to its structural analogies.
Anti-inflammatory Effects
The presence of the dihydropyridine structure suggests potential anti-inflammatory properties. Dihydropyridines are often explored for their ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or modulation of nitric oxide synthase activity .
Antimicrobial Properties
Preliminary studies on related oxadiazole compounds have shown promising antimicrobial activity against various pathogens. For example, derivatives have been noted for their effectiveness against Mycobacterium tuberculosis with MIC values indicating strong inhibitory effects . This suggests that the compound may also possess similar antimicrobial properties.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It could bind to receptors that modulate cellular signaling pathways related to growth and inflammation.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
- Anticancer Activity Study :
- Anti-inflammatory Research :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
